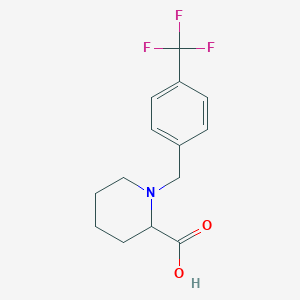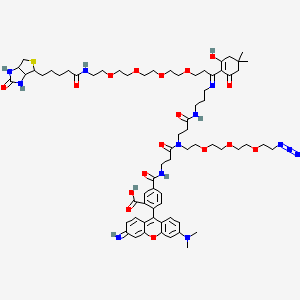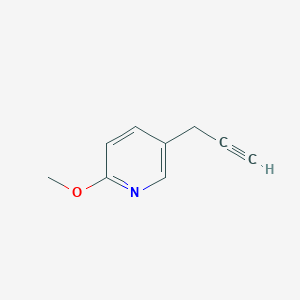
1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a piperidine ring with a carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzyl bromide, which is a key intermediate.
Nucleophilic Substitution: The 4-(Trifluoromethyl)benzyl bromide undergoes a nucleophilic substitution reaction with piperidine to form 1-(4-Trifluoromethylbenzyl)piperidine.
Carboxylation: The final step involves the carboxylation of 1-(4-Trifluoromethylbenzyl)piperidine to introduce the carboxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The benzyl and piperidine rings can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.
Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides.
Materials Science: Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may interact with receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Trifluoromethylphenyl)piperazine
- 4-(Trifluoromethyl)benzylamine
- 3-(Trifluoromethyl)piperidine
Uniqueness
1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine is unique due to the presence of both the trifluoromethyl group and the carboxyl group, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable target for research and development.
Propiedades
Fórmula molecular |
C14H16F3NO2 |
|---|---|
Peso molecular |
287.28 g/mol |
Nombre IUPAC |
1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)11-6-4-10(5-7-11)9-18-8-2-1-3-12(18)13(19)20/h4-7,12H,1-3,8-9H2,(H,19,20) |
Clave InChI |
VYYDTQAFRYLTIX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12282676.png)
![Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate](/img/structure/B12282683.png)



![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![1,6,13-Trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B12282730.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-one](/img/structure/B12282731.png)
![3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12282737.png)



![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)
